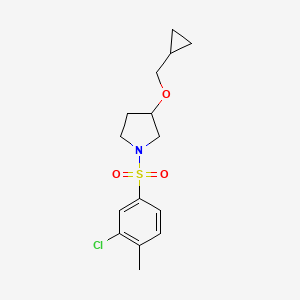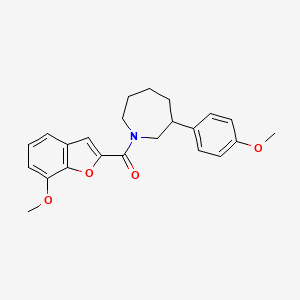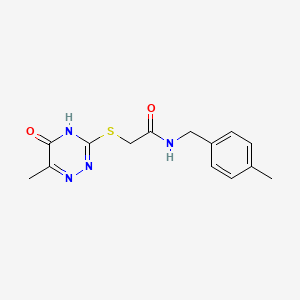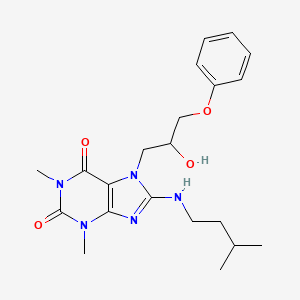![molecular formula C14H17NO2 B2818544 N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide CAS No. 2191062-32-3](/img/structure/B2818544.png)
N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide is a chemical compound that features a unique structure combining an oxolane ring with a phenyl group and an acrylamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide typically involves the reaction of 5-phenyloxolan-2-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to convert the acrylamide moiety to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Products may include hydroxylated or carbonylated derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted phenyl derivatives are the major products.
Aplicaciones Científicas De Investigación
N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.
Medicine: Research is ongoing into its potential as a pharmacologically active compound, particularly in the development of new drugs.
Industry: It may be used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The oxolane ring and phenyl group allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. The acrylamide moiety can undergo Michael addition reactions, which may play a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
N-[(5-Phenyloxolan-2-yl)methyl]methacrylamide: Similar structure but with a methacrylamide moiety.
N-[(5-Phenyloxolan-2-yl)methyl]acrylamide: Lacks the phenyl group, making it less hydrophobic.
N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamine: Similar but with an amine instead of an amide group.
Uniqueness
N-[(5-Phenyloxolan-2-yl)methyl]prop-2-enamide is unique due to its combination of an oxolane ring, phenyl group, and acrylamide moiety. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.
Propiedades
IUPAC Name |
N-[(5-phenyloxolan-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-2-14(16)15-10-12-8-9-13(17-12)11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVUTGFALIANQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCC(O1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(5-chloro-2-methoxyphenyl)-4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2818464.png)

![3-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2818466.png)
![N-(3-chloro-4-methylphenyl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2818467.png)

![methyl {[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2818469.png)



![3-(Difluoromethyl)-8-methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2818475.png)

![2-((5-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-fluorophenyl)ethanone](/img/structure/B2818482.png)


